molecular formula C13H19NO2 B13570155 Ethyl 2-amino-2-methyl-4-phenylbutanoate

Ethyl 2-amino-2-methyl-4-phenylbutanoate

Cat. No.: B13570155
M. Wt: 221.29 g/mol
InChI Key: JVWKWQBSJFGQGF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-methyl-4-phenylbutanoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of butanoic acid and contains an amino group, a methyl group, and a phenyl group attached to the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-methyl-4-phenylbutanoate typically involves the esterification of 2-amino-2-methyl-4-phenylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-methyl-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-methyl-4-phenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-methyl-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate
  • Methyl 3-bromo-4-oxo-4-phenylbutanoate
  • Benzyl 2,3-dibenzyl-4-phenylbutanoate
  • Butyl 2-hydroxy-4-phenylbutanoate

Uniqueness

Ethyl 2-amino-2-methyl-4-phenylbutanoate is unique due to the presence of both an amino group and a phenyl group on the butanoate backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-amino-2-methyl-4-phenylbutanoate

InChI

InChI=1S/C13H19NO2/c1-3-16-12(15)13(2,14)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10,14H2,1-2H3

InChI Key

JVWKWQBSJFGQGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCC1=CC=CC=C1)N

Origin of Product

United States

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